molecular formula C10H13NO4 B8097323 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester CAS No. 1965309-04-9

3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester

Cat. No.: B8097323
CAS No.: 1965309-04-9
M. Wt: 211.21 g/mol
InChI Key: NPTCTXMAXZZKRE-UHFFFAOYSA-N
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Description

3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired oxazole derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on improving yields, reducing costs, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester and its derivatives involves interactions with specific molecular targets and pathways. For example, some oxazole derivatives act as inhibitors of enzymes or receptors involved in disease processes . The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester is unique due to its specific oxazole ring structure and tert-butyl ester group, which confer distinct chemical and biological properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 3-(1,3-oxazol-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2,3)15-8(13)6-7(12)9-11-4-5-14-9/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTCTXMAXZZKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201598
Record name 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-04-9
Record name 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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